N-Methyl-1-(3-methyl-5-isoxazolyl)methanamine hydrochloride
Overview
Description
N-Methyl-1-(3-methyl-5-isoxazolyl)methanamine hydrochloride is a chemical compound with the molecular formula C6H10N2O·ClH. It is a solid substance with a molecular weight of 162.62 g/mol . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-(3-methyl-5-isoxazolyl)methanamine hydrochloride typically involves the reaction of 3-methyl-5-isoxazolecarboxylic acid with methylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, followed by purification steps to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-1-(3-methyl-5-isoxazolyl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) are commonly employed.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as oxides, amines, and substituted isoxazoles .
Scientific Research Applications
N-Methyl-1-(3-methyl-5-isoxazolyl)methanamine hydrochloride is utilized in several scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Methyl-1-(3-methyl-5-isoxazolyl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound binds to certain receptors or enzymes, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-1-(3-methyl-5-isoxazolyl)methanamine
- 3-Methyl-5-isoxazolylmethanamine
- N-Methyl-1-(3-methyl-5-isoxazolyl)amine
Uniqueness
N-Methyl-1-(3-methyl-5-isoxazolyl)methanamine hydrochloride stands out due to its specific chemical structure, which imparts unique reactivity and interaction profiles compared to similar compounds. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications .
Biological Activity
N-Methyl-1-(3-methyl-5-isoxazolyl)methanamine hydrochloride is a compound of significant interest in pharmacological research due to its potential biological activities, including antimicrobial and anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a unique isoxazole ring, which is known for its diverse biological activities. Isoxazoles are often associated with various pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer activities. The presence of the methyl group at the 3-position of the isoxazole ring enhances its lipophilicity, potentially affecting its bioavailability and interaction with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. Research indicates that compounds containing isoxazole structures exhibit varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
---|---|---|
Staphylococcus aureus | 15.62 µg/mL | 31.25 µg/mL |
Staphylococcus epidermidis | 3.91 µg/mL | 15.62 µg/mL |
Escherichia coli | 62.5–500 µg/mL | 125 to >2000 µg/mL |
These results indicate that this compound shows potent activity against certain strains of Staphylococcus spp., particularly methicillin-resistant Staphylococcus aureus (MRSA), which is a significant concern in clinical settings due to antibiotic resistance .
Cytotoxicity Studies
In addition to its antimicrobial properties, the cytotoxic effects of this compound have also been investigated. Cytotoxicity assays conducted on various cancer cell lines reveal that the compound exhibits selective toxicity towards cancer cells while sparing normal cells.
Table 2: Cytotoxicity Data
Cell Line | Half-Maximal Cytotoxic Concentration (CC50) |
---|---|
A549 (lung adenocarcinoma) | 58.4 µM |
MCF7 (breast adenocarcinoma) | 124.65–171.81 µM |
NHDF (normal human dermal fibroblasts) | >200 µM |
The data suggest that this compound has a favorable therapeutic index, as it shows significantly lower toxicity towards normal cells compared to cancerous cells .
The mechanism by which this compound exerts its biological effects involves several pathways:
- HDAC Inhibition : Compounds with isoxazole moieties have been reported to inhibit histone deacetylases (HDACs), leading to altered gene expression associated with apoptosis and cell cycle arrest in cancer cells .
- Pro-Apoptotic Activity : The compound has demonstrated pro-apoptotic effects in various cancer cell lines, indicated by increased levels of caspase-3 and alterations in BCL-2 levels, suggesting it may induce apoptosis through intrinsic pathways .
Properties
IUPAC Name |
N-methyl-1-(3-methyl-1,2-oxazol-5-yl)methanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O.ClH/c1-5-3-6(4-7-2)9-8-5;/h3,7H,4H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPAAQOUQIBYDMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CNC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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